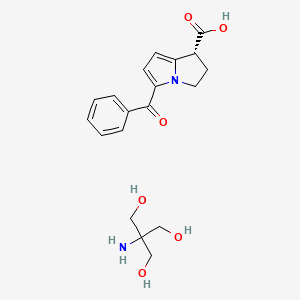

Ketorolac tromethamine, (R)-

Description

Contextualization of Enantiomeric Purity in Pharmaceutical Research

In the field of pharmaceutical sciences, chirality—the "handedness" of molecules—is a fundamental concept with profound implications for drug efficacy and safety. Chiral molecules exist as enantiomers, which are mirror images of each other that cannot be superimposed. nih.govwikipedia.org Although they share the same chemical formula, their different three-dimensional arrangements mean they can interact differently with the chiral environments of the human body, such as enzymes and receptors. nih.govmdpi.com

This stereoselectivity often results in one enantiomer, the eutomer, being responsible for the desired therapeutic activity, while the other, the distomer, may be less active, inactive, or even cause unwanted side effects. nih.govwikipedia.orgwikipedia.org Consequently, there is a significant trend in modern drug development to market single-enantiomer drugs, a strategy known as a "chiral switch," to optimize therapeutic profiles and reduce potential risks associated with the distomer. wikipedia.orgchiralpedia.comheraldopenaccess.us The meticulous study of each enantiomer's unique properties is therefore crucial for rational drug design and enhancing clinical outcomes. mdpi.comresearchgate.net

Historical Perspective on Ketorolac (B1673617) Tromethamine Discovery and Initial Characterization

The story of Ketorolac tromethamine exemplifies the growing appreciation for stereochemical nuances in drug development.

Ketorolac was first patented in 1976 and received approval for medical use in 1989. wikipedia.orgnewdrugapprovals.org It was developed and marketed as a racemic mixture, (±)-Ketorolac tromethamine, which contains a 1:1 ratio of its (S)- and (R)-enantiomers. researchgate.netfda.govpfizer.com As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action was identified as the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. wikipedia.orgcambridge.org

Early in its development, it became evident that the pharmacological activity of Ketorolac was not shared equally between its two stereoisomers. nih.govresearchgate.net Research indicated that the potent analgesic and anti-inflammatory effects were predominantly associated with the (S)-form. fda.govpfizer.comresearchgate.net This recognition that the two enantiomers possessed different biological activities prompted more focused investigations to parse their individual contributions. nih.gov

Rationale for Dedicated Academic Investigation of (R)-Ketorolac Tromethamine

The pronounced disparity in activity between the enantiomers provided a strong rationale for investigating the (R)-isomer independently.

Detailed pharmacological studies confirmed that (S)-Ketorolac is the eutomer, responsible for the potent inhibition of both COX-1 and COX-2 enzymes. nih.govdrugbank.comnih.gov In contrast, (R)-Ketorolac is a very weak COX inhibitor, being over 100-fold less active than the (S)-enantiomer against both COX subtypes. researchgate.netnih.govselleckchem.com Some studies have found the (R)-enantiomer to be virtually inactive against these primary targets. selleckchem.comselleckchem.com Despite this, some analgesic activity has been observed with (R)-Ketorolac, although it is significantly less potent—about 10 to 30 times weaker—than the (S)-enantiomer in animal models of pain. nih.gov This suggests that the analgesic effect of the (R)-isomer may not be primarily mediated by prostaglandin (B15479496) synthesis inhibition. nih.gov

Table 1: Comparative Inhibitory Activity of Ketorolac Enantiomers on COX Enzymes

| Enantiomer | Target Enzyme | Inhibitory Concentration (IC50) | Potency Relative to (S)-Enantiomer |

|---|---|---|---|

| (S)-Ketorolac | Human COX-1 | ~1.23 µM (as racemate) selleckchem.comselleckchem.com | High |

| Human COX-2 | ~3.50 µM (as racemate) selleckchem.comselleckchem.com | High | |

| Sheep Placenta COX-2 | 0.9 µM nih.gov | High | |

| (R)-Ketorolac | Human COX-1 | > 100 µM selleckchem.comselleckchem.com | >100-fold less potent researchgate.netnih.gov |

| Human COX-2 | > 100 µM selleckchem.comselleckchem.com | >100-fold less potent researchgate.netnih.gov | |

| Sheep Placenta COX-2 | ≥ 80 µM nih.gov | Very Low / Inactive |

IC50 values for the racemate are provided for context where individual enantiomer data is part of a broader study. The key finding is the significant drop in potency for the (R)-enantiomer.

The discovery that (R)-Ketorolac possesses analgesic properties despite its negligible COX-inhibiting activity has fueled dedicated academic research into its alternative mechanisms of action. nih.gov This line of inquiry has led to the identification of novel molecular targets.

Groundbreaking research has identified the R-enantiomers of a select few NSAIDs, including Ketorolac, as inhibitors of the Rho-family GTPases, specifically Rac1 and Cdc42. aacrjournals.orgnih.govplos.org These proteins are crucial in regulating cell functions like cytoskeletal remodeling, adhesion, and migration. aacrjournals.orgnih.gov High-throughput screening and subsequent cell-based assays demonstrated that (R)-Ketorolac, but not (S)-Ketorolac, directly inhibits Rac1 and Cdc42 activation at low micromolar concentrations. aacrjournals.orgplos.orgnih.gov The IC50 values for (R)-Ketorolac against Rac1 and Cdc42 are approximately 0.57 µM and 1.07 µM, respectively, while the IC50 for the (S)-enantiomer is over 100 µM. aacrjournals.orgnih.gov This previously unrecognized activity positions (R)-Ketorolac as a first-in-class inhibitor of these important cellular targets, completely distinct from the NSAID activity of its stereoisomer. aacrjournals.orgnih.gov

Overview of Current Academic Research Trajectories for Stereoisomeric Compounds

The study of (R)-ketorolac is emblematic of broader trends in chemical and pharmaceutical research, where the significance of stereochemistry is increasingly recognized. The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that encouraged the development of single-enantiomer drugs, prompting researchers to meticulously evaluate the individual pharmacokinetic and pharmacodynamic properties of stereoisomers. nih.gov This has led to a "chiral switch," where many drugs originally marketed as racemates are now available as single, more effective, and potentially safer enantiomers. Current academic research continues to build on this foundation, pushing the boundaries of how stereoisomers are understood, synthesized, and utilized.

Several key research trajectories are shaping the field:

Advanced Synthesis and Separation: A major focus remains on developing more efficient methods for asymmetric synthesis and chiral separation. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to assemble libraries of small molecules with high structural and stereochemical complexity. researchgate.net These libraries are invaluable for screening for new drug leads and chemical probes to explore biological systems. researchgate.net Simultaneously, analytical techniques for separating and identifying enantiomers, such as high-performance liquid chromatography (HPLC) on various chiral stationary phases, are continuously being refined for greater accuracy and efficiency. akjournals.comresearchgate.netbenthamdirect.com

Sophisticated Stereochemical Analysis: Beyond just separating enantiomers, a significant research trajectory involves precisely determining their three-dimensional structure. Vibrational optical activity (VOA) methods, which include vibrational circular dichroism (VCD) and Raman optical activity (ROA), have become powerful tools for assigning the absolute configuration of complex chiral molecules directly in solution. nih.gov These techniques are particularly valuable for molecules with multiple chiral centers, where traditional methods may be challenging. nih.gov

Fundamental Exploration of Isomerism: The fundamental principles of stereochemistry itself are still an area of active research. Recently, scientists have proposed a new class of stereoisomers called "akamptisomers," which arise from bond-angle inversion within a larger, structurally constrained molecule. acs.orgchemrxiv.org This discovery, described as the first new class of stereoisomers in 50 years, highlights that our understanding of molecular geometry is not static and that previously unrecognized forms of isomerism may be waiting to be discovered and exploited. acs.orgchemrxiv.org

Stereochemistry in Complex Biological Systems: Research is expanding to understand the role of stereoisomerism in intricate biological processes beyond simple drug-receptor interactions. For example, studies on lipids have demonstrated that the specific stereochemistry of molecules like phosphatidylserine (B164497) is vital for regulating complex physiological pathways such as blood coagulation. nih.gov Altering the configuration of either of the two chiral centers in phosphatidylserine was found to significantly impact the activity of the coagulation initiation complex. nih.gov This line of inquiry underscores that stereochemical information is fundamental to the function of biological systems at multiple levels.

The following table presents data from a study on the chiral resolution of ketorolac enantiomers using HPLC, a common technique in stereochemical research.

Structure

3D Structure of Parent

Properties

CAS No. |

180863-79-0 |

|---|---|

Molecular Formula |

C19H24N2O6 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

InChI |

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m1./s1 |

InChI Key |

BWHLPLXXIDYSNW-RFVHGSKJSA-N |

Isomeric SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O.C(C(CO)(CO)N)O |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Ketorolac Tromethamine

Stereoselective Synthesis of the (R)-Enantiomer

The direct synthesis of the desired (R)-enantiomer of Ketorolac (B1673617) in high enantiomeric purity is a key objective to avoid the separation of racemic mixtures. Various strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis provides an elegant and atom-economical approach to establishing the chiral center in (R)-Ketorolac. These methods utilize a small amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product.

One notable approach involves an asymmetric Friedel-Crafts (FC) type C-C bond-forming cyclization. colab.wslookchem.com In this method, a pyrrolic allyl alcohol undergoes cyclization in the presence of a bimetallic gold(I) salt complex. colab.wslookchem.com The chiral environment is established by a chiral ligand, such as Quinaphos. colab.wslookchem.com Specifically, the use of (Sa,Ra)-Quinaphos as the chiral ligand directs the reaction to yield the cyclic (R)-intermediate, which is a key precursor for the synthesis of (S/–)-ketorolac. lookchem.com Conversely, employing (Ra,Sa)-Quinaphos facilitates the synthesis of the (+)-enantiomer. lookchem.com This methodology has been reported to achieve an enantiomeric excess (ee) of 89%. colab.wslookchem.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of Ketorolac precursors. researchgate.netchemrxiv.orgresearchgate.net One strategy employs an aminocatalytic formal (3+2)-cycloaddition between a pyrrole-based hydrazone and an α,β-unsaturated aldehyde. researchgate.netchemrxiv.org This reaction, activated by an iminium ion, proceeds with high chemical yields and excellent stereocontrol. researchgate.netchemrxiv.org The resulting 2,3-dihydro-1H-pyrrolizine core is a key structural motif that can be further elaborated to afford Ketorolac. researchgate.net

Another organocatalytic method involves the conjugate addition of pyrroles to α,β-unsaturated aldehydes, catalyzed by chiral imidazolidinone salts. core.ac.uk This reaction proceeds via the formation of an iminium ion, leading to the formation of the aldehyde product in good yield and high enantiopurity. core.ac.uk This aldehyde can then be converted to the desired Ketorolac enantiomer. core.ac.uk

Chiral Auxiliary Strategies in Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired chiral center is established, the auxiliary is cleaved to yield the enantiomerically enriched product. numberanalytics.com While specific examples of chiral auxiliary strategies for the direct synthesis of (R)-Ketorolac are not extensively detailed in the provided search results, this remains a fundamental and versatile strategy in asymmetric synthesis. numberanalytics.comnumberanalytics.com The general principle involves attaching a chiral auxiliary to a precursor molecule, performing the key bond-forming reaction to create the stereocenter under the influence of the auxiliary, and then removing the auxiliary. numberanalytics.com

Biocatalytic Transformations for Enantiopure Synthesis

Biocatalysis, the use of enzymes as catalysts, offers a highly selective and environmentally benign approach to synthesizing chiral compounds. researchgate.netrsc.orgoup.com For Ketorolac, enzymatic kinetic resolution is a prominent biocatalytic method. researchgate.netsci-hub.se In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Lipase (B570770) B from Candida antarctica (CALB) has been shown to be particularly effective in the kinetic resolution of racemic Ketorolac. researchgate.netsci-hub.se This enzyme exhibits a significant enantiopreference for the (R)-isomer of Ketorolac. sci-hub.se The resolution can be achieved through two main pathways:

Enantioselective esterification: Racemic Ketorolac is reacted with an alcohol in the presence of CALB. The enzyme selectively catalyzes the esterification of the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted acid. sci-hub.se

Enantioselective hydrolysis: A racemic mixture of a Ketorolac ester is subjected to hydrolysis catalyzed by CALB. The enzyme preferentially hydrolyzes the (R)-ester, yielding the (R)-acid and the unreacted (S)-ester. sci-hub.se

These mechanoenzymatic techniques have demonstrated high enantiomeric excesses (>83%) and excellent enantiodiscrimination (E >> 500). sci-hub.se Through these methods, (R)-Ketorolac has been obtained in essentially enantiopure form (ee >99%). sci-hub.se

Chiral Resolution Techniques for Enantiomeric Separation

When a stereoselective synthesis is not employed, racemic Ketorolac must be separated into its individual enantiomers. Chiral resolution techniques are employed for this purpose, with chromatographic methods and diastereomeric salt formation being the most common.

Chromatographic Methods for Preparative Enantiopurification

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govakjournals.com Various CSPs have been successfully used for the resolution of Ketorolac enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown excellent performance. nih.govresearchgate.net For instance, a Chiralcel OJ-H column, which is a cellulose-based CSP, provided high selectivity (α = 2.43) and resolution (Rs = 9.04) for Ketorolac enantiomers using a mobile phase of methanol (B129727) and formic acid. akjournals.comresearchgate.net This method is particularly suitable for preparative-scale separation due to the high enantioselectivity and the good solubility of Ketorolac in the mobile phase. akjournals.com Another cellulose-based CSP, cellulose (tris-3-chloro-4-methylphenylcarbamate), has also been used effectively. nih.gov

Protein-based CSPs, such as those containing α1-acid glycoprotein (B1211001) (AGP), are also effective for resolving Ketorolac enantiomers. akjournals.combenthamdirect.com A Chiralpak AGP column has been used to achieve a resolution of 2.8. akjournals.combenthamdirect.com Molecular docking studies have predicted that the (R)-enantiomer is eluted first from an AGP column due to weaker binding interactions compared to the (S)-enantiomer. researchgate.net

Table 1: Selected Chromatographic Methods for Ketorolac Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference(s) |

| Chiralcel OJ-H | Methanol/Formic Acid (100:0.1, v/v) | 2.43 | 9.04 | akjournals.comresearchgate.net |

| Chiralpak AGP | 10 mmol L⁻¹ Ammonium (B1175870) Acetate (B1210297) (pH 5.5)-Isopropyl Alcohol (97:3, v/v) | 2.8 | akjournals.combenthamdirect.com | |

| Cellulose (tris-3-chloro-4-methylphenylcarbamate) | Polar Organic Mobile Phase | 1.19 | researchgate.net |

This table is interactive and allows for sorting and filtering of the data.

Diastereomeric Salt Formation and Crystallization for Resolution

Diastereomeric salt formation is a classical and widely used method for the resolution of racemates. oup.comdoi.org This technique involves reacting the racemic acid (Ketorolac) with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. oup.comdoi.org

For the resolution of Ketorolac, cinchonidine (B190817) has been used as a chiral resolving agent. akjournals.com The crystallization of the cinchonidine salt from ethyl acetate results in the less soluble salt of the (S)-(-)-Ketorolac, which can be purified. akjournals.com To obtain the (R)-(+)-enantiomer, the more soluble salt fraction from the mother liquor is treated to decompose the salt, and the partially resolved (+)-Ketorolac is then reacted with a different chiral resolving agent, such as cinchonine, to form a new diastereomeric salt that can be crystallized to yield the optically pure (R)-enantiomer. akjournals.com

This method, while effective, is often iterative and can be material-intensive. The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent. doi.org

Optimization of Synthetic Pathways for Improved Yield and Purity

The efficient synthesis of the (R)-enantiomer of Ketorolac is a significant objective, driven by the differential pharmacological activity between its enantiomers. nih.gov Optimization strategies focus on enhancing both the chemical yield and the enantiomeric purity of the final product. Various approaches have been explored, ranging from modifications of existing synthetic routes to the development of novel catalytic systems.

Another approach focuses on improving traditional synthetic methods to make them more suitable for industrial-scale production. A preparation method for a key ketorolac tromethamine intermediate, 2-(2-(1H-pyrrol-1-yl)ethyl)diethyl malonate, has been developed to avoid the use of highly toxic and corrosive substances. google.com This improved method reports a simpler operation, faster reaction speed, fewer impurities, and consequently, higher yield and purity, making it more cost-effective and environmentally friendly. google.com

Enzymatic kinetic resolution presents a green chemistry alternative for obtaining enantiomerically pure ketorolac. researchgate.net Dual enzymatic strategies using Candida antarctica lipase B (CALB) have been developed. These include the enantioselective esterification of racemic ketorolac and the enantioselective hydrolysis of racemic ketorolac alkyl esters. researchgate.net These biocatalytic methods, particularly when performed under mechanoenzymatic conditions (liquid-assisted grinding), offer a convenient route to isolate the chiral drug with high enantiomeric purity. researchgate.net

The table below summarizes key findings in the optimization of synthetic pathways for enantiomerically enriched Ketorolac.

ees = enantiomeric excess of substrate; eep = enantiomeric excess of product

Analytical Methodologies for Enantiomeric Excess Determination in Synthetic Products

The determination of enantiomeric excess (ee) is critical in the synthesis of chiral compounds like (R)-Ketorolac to ensure the final product's purity and stereochemical integrity. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is the most widely used method for separating and quantifying ketorolac enantiomers. nih.govnih.gov This technique employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. nih.govresearchgate.net

Several types of CSPs have proven effective for ketorolac resolution:

Protein-based CSPs : Columns based on α1-acid glycoprotein (AGP) are frequently used. nih.govresearchgate.netbenthamdirect.comingentaconnect.comnih.gov A typical method involves a mobile phase of isopropanol (B130326) in a phosphate (B84403) buffer at a specific pH, allowing for baseline separation of the (R) and (S) enantiomers. nih.govresearchgate.net For example, using a chiral AGP column with a mobile phase of 0.1 M sodium phosphate buffer (pH 4.5) and isopropanol (98:2, v/v) resulted in the elution of the R-(+) enantiomer at 6.4 minutes and the S-(-) enantiomer at 8.4 minutes. nih.gov

Polysaccharide-based CSPs : Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate) (ChiralPak® AD-RH), are also effective. akjournals.comhug.ch One method used an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid (50:50, v/v) to separate the enantiomers. akjournals.comhug.ch

Macrocyclic Glycoprotein CSPs : Ristocetin A-based chiral columns have been used to achieve baseline separation with a gradient mobile phase. akjournals.com

Indirect HPLC methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers, can also be used. researchgate.netakjournals.com However, direct methods using CSPs are generally preferred for their simplicity and accuracy. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, offering high resolution and efficiency. bohrium.com In CE, a chiral selector is added to the background electrolyte. bohrium.comresearchgate.net

Cyclodextrins : Modified cyclodextrins are the most common chiral selectors for ketorolac enantiomers in CE. hug.chbohrium.comresearchgate.net For instance, a cationic β-cyclodextrin derivative has been used as a chiral selector, achieving a resolution of 1.46 with a background electrolyte of 25 mM NaH2PO4 (pH 6.4). researchgate.netresearchgate.net

The combination of these separation techniques with sensitive detection methods, such as UV detection or mass spectrometry (MS), allows for the accurate quantification of each enantiomer and thus the determination of enantiomeric excess. nih.govakjournals.comhug.ch

The table below provides an overview of various analytical methods for determining the enantiomeric excess of Ketorolac.

Table 2: Analytical Methods for Enantiomeric Excess Determination of Ketorolac

| Analytical Technique | Chiral Selector/Stationary Phase | Mobile Phase/Electrolyte | Key Findings |

|---|---|---|---|

| HPLC | Chiral α1-Acid Glycoprotein (AGP) Column | 0.1 M Sodium Phosphate Buffer (pH 4.5): Isopropanol (98:2, v/v) | Baseline separation (Rs = 2.3); R-enantiomer eluted first. nih.gov |

| HPLC | CHIRALPAK AGP column | 10 mmol/L ammonium acetate (pH 5.5) and isopropanol (97:3) | Resolution between S-KT and R-KT was 2.8. benthamdirect.comingentaconnect.com |

| HPLC | ChiralPak® AD-RH (amylose derivative) | Acetonitrile - 0.1% formic acid (50:50, v/v) | Coupled with mass spectrometry for sensitive detection. akjournals.comhug.ch |

| HPLC | Ristocetin A based chiral column | Gradient of methanol and ammonium formate (B1220265)/acetic acid buffer | Baseline separation of enantiomers in plasma. akjournals.com |

| Capillary Electrophoresis (CE) | Cationic β-cyclodextrin derivative | 25 mM NaH2PO4 (pH 6.4) with 1 mM 1‐butyl‐3‐β‐cyclodextrinimidazolium tosylate | Resolution of 1.46 for ketorolac enantiomers. researchgate.netresearchgate.net |

Rs = Resolution factor; S-KT = S-Ketorolac Tromethamine; R-KT = R-Ketorolac Tromethamine

Molecular and Structural Basis of R Ketorolac Tromethamine Target Interactions

Identification and Validation of Primary Molecular Targets for (R)-Enantiomer

Through high-throughput screening and computational shape homology approaches, the primary molecular targets of the (R)-enantiomer of ketorolac (B1673617) have been identified as the Rho-family small GTPases, specifically Cell division control protein 42 (Cdc42) and Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.govnih.govnih.gov These proteins are crucial regulators of cellular processes, including actin cytoskeleton organization, cell migration, and adhesion. nih.govnih.gov The (R)-enantiomer was found to be a selective inhibitor of Cdc42 and Rac1, an activity not shared by the (S)-enantiomer, which is inactive against these targets. nih.govaacrjournals.org This distinct activity positions (R)-ketorolac as a unique pharmacological agent separate from the COX-inhibiting properties of its stereoisomer. researchgate.net

Kinetic analyses have established that (R)-ketorolac functions as an allosteric, non-competitive inhibitor of guanine (B1146940) nucleotide binding to both Cdc42 and Rac1. nih.gov This mechanism involves (R)-ketorolac binding to a site on the GTPase that is distinct from the active site where GTP binds. nih.gov This allosteric interaction alters the protein's conformation, thereby inhibiting its function. nih.gov

Studies using cell-based assays have quantified the inhibitory potency of (R)-ketorolac. Increasing concentrations of (R)-ketorolac were shown to reduce the binding of a fluorescent GTP analog (BODIPY-GTP) to the target GTPases. nih.gov In contrast, the (S)-enantiomer demonstrated no significant inhibitory effect on either Cdc42 or Rac1. nih.gov The half-maximal effective and inhibitory concentrations from various studies are detailed below.

| Target | Assay Type | Cell Line | Potency Metric (Value) | Source |

|---|---|---|---|---|

| Cdc42 | BODIPY-GTP Binding Inhibition | N/A (in vitro) | EC50: 18.87 µM | nih.gov |

| Rac1 | BODIPY-GTP Binding Inhibition | N/A (in vitro) | EC50: 23.08 µM | nih.gov |

| Cdc42 | G-trap Effector Binding | SKOV3ip | EC50: 2.577 µM | medchemexpress.com |

| Rac1 | G-trap Effector Binding | SKOV3ip | EC50: 0.587 µM | medchemexpress.com |

| Cdc42 | G-trap Effector Binding | HeLa | EC50: 1.07 µM | nih.gov |

| Rac1 | G-trap Effector Binding | HeLa | EC50: 0.574 µM | nih.gov |

| Cdc42 | Inhibition Assay | N/A | IC50: 1.07 µM | nih.gov |

| Rac1 | Inhibition Assay | N/A | IC50: 0.57 µM | nih.gov |

Ligand binding has been investigated using techniques such as bead-based flow cytometry, which measures the in vitro binding of nucleotide to the GTPase. nih.gov These assays confirmed the inhibitory effect of (R)-ketorolac on nucleotide binding activity. nih.gov Equilibrium binding condition experiments demonstrated that the presence of (R)-ketorolac altered both the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of BODIPY-GTP binding to Cdc42 and Rac1. nih.gov This provides further evidence for a non-competitive or allosteric mechanism of inhibition. nih.gov Conversely, the (S)-enantiomer did not affect these binding parameters, highlighting the stereoselective nature of the interaction. nih.gov

| Target GTPase | Parameter | Effect of (R)-Ketorolac | Effect of (S)-Ketorolac | Source |

|---|---|---|---|---|

| Cdc42 | Bmax | Altered | No Effect | nih.gov |

| Cdc42 | Kd | Altered | No Effect | nih.gov |

| Rac1 | Bmax | Altered | No Effect (except at 100 µM) | nih.gov |

| Rac1 | Kd | Altered | No Effect (except at 100 µM) | nih.gov |

Stereoselective Binding and Recognition Mechanisms

The differential activity between the (R)- and (S)-enantiomers of ketorolac stems from stereoselective binding to the target proteins. This enantioselectivity is a critical aspect of its unique pharmacological profile, where the (R)-enantiomer engages with Cdc42 and Rac1, while the (S)-enantiomer interacts with COX enzymes. nih.govresearchgate.net

Computational modeling and molecular docking studies have been instrumental in predicting and understanding the interaction between (R)-ketorolac and its GTPase targets. nih.gov These simulations generated a model where (R)-ketorolac is docked near the nucleotide binding pocket of the GTPase. nih.gov This predicted binding mode is consistent with the experimental observations of allosteric, non-competitive inhibition. nih.gov While docking studies have also been used to predict the chiral separation of ketorolac enantiomers on chromatography columns by modeling interactions with proteins like alpha-1-acid-glycoprotein, the key therapeutic interaction is with the GTPases. scientific.netresearchgate.net

The structural basis for the enantioselective inhibition of Cdc42 and Rac1 lies in the specific three-dimensional architecture of the allosteric binding site on these proteins. Virtual screening and computational simulations initially predicted this enantiomeric selectivity. nih.gov The binding pocket preferentially accommodates the spatial arrangement of the (R)-enantiomer, allowing for effective interaction. In contrast, the (S)-enantiomer does not fit as favorably into this site, resulting in a lack of significant inhibitory activity against the GTPases. nih.gov This stereospecific recognition is fundamental to the dual-pharmacologic nature of racemic ketorolac, where each enantiomer interacts with a distinct set of molecular targets. researchgate.net

Conformational Analysis of (R)-Ketorolac Tromethamine

The three-dimensional shape and flexibility of the (R)-ketorolac molecule are key to its biological activity. Conformational analysis has been performed using computational chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, to determine the most stable, low-energy structure of the molecule. scientific.netresearchgate.netnih.gov Studies have suggested that the Hartree-Fock (HF)/6-31G method is effective for describing the most stable ketorolac structure. researchgate.netscientific.netresearchgate.net The molecule's conformational flexibility, related to the number of rotatable bonds, influences its ability to adapt its shape to fit into the binding site of its target receptor. japsonline.com The crystal structure of ketorolac tromethamine has been analyzed, revealing the precise arrangement of the cation and anion in the solid state, linked by hydrogen bonds. iucr.org This fundamental structural information underpins the more complex interactions the molecule undergoes with its biological targets.

Spectroscopic Studies of Solution Conformation (e.g., NMR, CD)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for elucidating the structure and conformational dynamics of molecules in solution.

While comprehensive NMR conformational analysis specifically for the (R)-enantiomer of Ketorolac in its free state in solution is not extensively detailed in publicly available literature, NMR studies have been instrumental in characterizing Ketorolac and its interactions. For instance, ¹H NMR spectroscopy has been used to identify the chemical structure of Ketorolac. nih.gov More advanced NMR techniques, such as Saturation Transfer Difference (STD-NMR), have been employed to study the binding of Ketorolac to proteins like cyclooxygenase (COX) and Human Serum Albumin (HSA). acs.orgunipi.itmdpi.com These studies reveal which parts of the molecule are in close contact with the protein, indirectly suggesting the bound conformation. For example, in the presence of HSA, the methine protons at the chiral center of Ketorolac show significant interaction, indicating their role in the binding process. unipi.it

Circular Dichroism (CD) spectroscopy, which is particularly sensitive to chiral environments, has been used to investigate the conformational changes of proteins upon binding to Ketorolac. Studies on the interaction between Ketorolac and HSA have shown that the binding leads to a slight decrease in the α-helical content of the protein, suggesting a conformational rearrangement of HSA. dntb.gov.uanih.gov While these studies focus on the protein's conformation, the differential interaction of the enantiomers with the chiral protein environment is a key aspect of their distinct biological fates. However, detailed CD spectra of isolated (R)-Ketorolac tromethamine to define its intrinsic solution conformation are not readily found in the reviewed literature.

Table 1: Spectroscopic Data for Ketorolac (Note: Data is for racemic or unspecified ketorolac due to a lack of specific data for the (R)-enantiomer in solution)

| Spectroscopic Technique | Sample | Key Findings | Reference |

| ¹H NMR | Ketorolac | Provided structural confirmation of the molecule. | nih.gov |

| STD-NMR | Ketorolac with COX-1 and COX-2 | Characterized the binding epitopes of the drug to the enzymes. | acs.org |

| NMR Relaxation Rates | Ketorolac tris salt with HSA | Aromatic moieties and methine protons at the chiral center are significantly involved in the interaction with albumin. | unipi.itmdpi.com |

| Circular Dichroism (CD) | Ketorolac with HSA | Binding induces a conformational change in HSA, with a slight decrease in α-helix content. | dntb.gov.uanih.gov |

Computational Conformational Sampling and Energy Landscapes

Computational chemistry provides a theoretical framework to explore the conformational possibilities of a molecule and to understand its stability and flexibility. Methods such as geometry optimization, molecular dynamics, and the construction of energy landscapes are pivotal in this regard.

Computational studies on Ketorolac have primarily utilized methods like Density Functional Theory (DFT) for geometry optimization to find the most stable (lowest energy) conformation of the molecule. nih.govresearchgate.net These studies often focus on the (S)-enantiomer due to its higher pharmacological activity or on the racemic mixture. nih.gov For instance, one study employed DFT with the B3LYP/6-31G(d) basis set to optimize the structure of the (S)-isomer. nih.gov Another predicted that the Hartree-Fock (HF)/6-31G method is best to describe the most stable ketorolac structure. researchgate.net

The concept of a potential energy landscape is crucial for understanding the full range of conformations a molecule can adopt. nih.gov This landscape is a high-dimensional surface where the energy of the molecule is plotted against its geometric parameters. The valleys in this landscape represent stable conformations (local minima), and the height of the "mountain passes" (saddle points) between them represent the energy barriers for conformational changes. For flexible molecules like (R)-Ketorolac, which has rotatable bonds, multiple low-energy conformations may exist in equilibrium in solution. japsonline.com

Molecular dynamics (MD) simulations can be used to sample these conformations over time, providing a dynamic picture of the molecule's behavior in a solvent. All-atom MD simulations have been used to elucidate the binding mechanism of (R)-Ketorolac to target proteins like Rac1 and Cdc42, predicting its binding pose within the protein's active site. cnr.it These simulations inherently explore the conformational space of (R)-Ketorolac to find the best fit, suggesting that the molecule adopts a specific conformation upon binding, which may differ from its preferred conformation in free solution.

Table 2: Computational Methods Applied to Ketorolac Conformation

| Computational Method | Focus of Study | Key Insights | Reference |

| Density Functional Theory (DFT) | Geometry optimization of (S)-Ketorolac | Calculation of the lowest energy molecular structure. | nih.govresearchgate.net |

| Hartree-Fock (HF) | Geometry optimization of Ketorolac | Prediction of the most stable molecular structure. | researchgate.net |

| Molecular Docking | Prediction of binding to AGP chiral column | The (S)-enantiomer has a more negative binding energy, suggesting a stronger interaction than the (R)-enantiomer. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Binding mechanism of (R)-Ketorolac to Rac1 and Cdc42 | Predicted the binding pose and interactions within the active site, revealing a specific bound conformation. | cnr.it |

Structural Biology Investigations of R Ketorolac Tromethamine Target Complexes

X-ray Crystallography of (R)-Ketorolac Tromethamine-Protein Co-crystals

X-ray crystallography provides high-resolution, static snapshots of a ligand bound within the active or allosteric site of a protein. While a co-crystal structure with its primary therapeutic targets like cyclooxygenase (COX) enzymes has not been reported for the (R)-enantiomer, a crystal structure of ketorolac (B1673617) complexed with bovine lactoferrin provides valuable structural information.

A crystal structure of the C-lobe of bovine lactoferrin in complex with ketorolac has been solved and is available in the Protein Data Bank (PDB) under the accession code 4GRK. rcsb.org This structure was determined by X-ray diffraction to a resolution of 1.68 Å, which allows for a detailed analysis of the atomic interactions between the ligand and the protein. rcsb.org The quality of the structure is indicated by its refinement statistics, which measure the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org

Table 1: Refinement Statistics for PDB ID: 4GRK

| Parameter | Value |

|---|---|

| Resolution (Å) | 1.68 |

| R-Value Work | 0.155 |

| R-Value Free | 0.205 |

| R-Value Observed | 0.157 |

Data sourced from RCSB PDB entry 4GRK. rcsb.org

In the 4GRK structure, the ketorolac molecule is bound to the C-lobe of bovine lactoferrin. Analysis of the binding site reveals a well-defined pocket lined by several amino acid residues that form specific intermolecular contacts with the ligand. The pyrrolizine carboxylic acid core and the benzoyl group of ketorolac are positioned to make favorable interactions within this pocket.

Key interactions include hydrogen bonds between the carboxylate group of ketorolac and surrounding polar residues, as well as hydrophobic interactions involving the aromatic rings of the ligand and nonpolar residues in the binding site. Specifically, the ligand interaction viewer for PDB entry 4GRK shows that the carboxylate group of ketorolac forms hydrogen bonds with the side chains of specific arginine and tyrosine residues. The benzoyl and pyrrolizine rings are nestled in a hydrophobic pocket formed by residues such as leucine, valine, and phenylalanine, stabilizing the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structure Elucidation

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding interfaces, affinities, and the dynamic nature of the complex.

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD)-NMR, have been instrumental in characterizing the binding of ketorolac to its targets. researchgate.net In STD-NMR experiments, saturation is transferred from the protein to a bound ligand, allowing for the identification of the ligand's binding epitope—the part of the molecule in closest proximity to the protein surface. creative-biostructure.com

A study using STD-NMR investigated the binding of racemic ketorolac to both COX-1 and COX-2. researchgate.net The results showed that the aromatic protons of ketorolac received the most significant saturation transfer, indicating that the aromatic moieties are crucial for binding to the active site of both COX isoforms. researchgate.netresearchgate.net By comparing the STD signals with known crystallographic structures of other NSAIDs, the study proposed that ketorolac binds to the COX-2 active site in an orientation similar to that of diclofenac. researchgate.net Further NMR studies have also been used to characterize the interaction of ketorolac with the transport protein Human Serum Albumin (HSA), confirming that the aromatic groups preferentially interact with the protein. nih.govmdpi.com

A significant finding for (R)-ketorolac is its previously unrecognized activity as an allosteric inhibitor of the Rho-family GTPases, Rac1 and Cdc42, which are key modulators of cancer-relevant cell functions. nih.govresearchgate.netunm.edu Unlike the (S)-enantiomer, which is a potent COX inhibitor, the (R)-enantiomer has little effect on COX enzymes but selectively inhibits Rac1 and Cdc42. researchgate.net

This inhibitory action is allosteric; (R)-ketorolac does not compete with the GTP nucleotide for its binding site but rather binds to a different site on the protein, changing its conformation and inhibiting its function. nih.govnih.gov This was established through high-throughput screening, computational modeling, and validated with in vitro GTPase nucleotide binding assays. nih.gov These studies demonstrated that (R)-ketorolac substantially inhibits the activation of Cdc42 and Rac1 in a dose-dependent and enantiomer-selective manner. nih.govresearchgate.net While the allosteric mechanism has been functionally confirmed, detailed NMR studies specifically characterizing the binding dynamics and conformational changes induced by (R)-ketorolac on Rac1 and Cdc42 have not yet been extensively reported.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization

Cryo-electron microscopy (Cryo-EM) is a technique increasingly used in structural biology to determine the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. nih.govnih.gov This method allows for the visualization of proteins and their complexes in a near-native, hydrated state by flash-freezing them in vitreous ice. youtube.com

Despite the significant advancements in Cryo-EM and its growing application in drug discovery for studying complex biological systems, a review of the current scientific literature indicates that no studies have been published that utilize Cryo-EM to determine the structure of a protein complex containing (R)-Ketorolac tromethamine. The technique is typically applied to much larger systems than a single enzyme bound to a small molecule. nih.gov

Biophysical Characterization of Binding Thermodynamics

Understanding the thermodynamics and kinetics of ligand-target binding is fundamental in drug discovery and structural biology. These studies quantify the affinity, stoichiometry, and the rates of association and dissociation, while also defining the enthalpic and entropic contributions to the binding energy. Such data is essential for elucidating the molecular recognition process.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a biomolecular binding event. researchgate.net This allows for the complete thermodynamic characterization of an interaction in a single experiment, providing the binding affinity (K_a), binding enthalpy (ΔH), and stoichiometry (n). nih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, offering a full picture of the thermodynamic drivers of the interaction. nih.govnih.gov

A typical ITC experiment involves the stepwise injection of the ligand, in this case, (R)-Ketorolac tromethamine, into a sample cell containing the target protein. The resulting heat changes are measured to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. researchgate.net An exothermic reaction (negative ΔH) suggests favorable enthalpy changes, such as the formation of hydrogen bonds or van der Waals interactions. The entropy change (ΔS) reflects alterations in the system's disorder, often influenced by conformational changes and the release of water molecules from the binding interface. tainstruments.com

Despite the utility of this technique, a review of the published scientific literature does not yield specific experimental data for the Isothermal Titration Calorimetry of (R)-Ketorolac tromethamine with its potential biological targets, such as Rac1 or Cdc42 GTPases. nih.gov While the interaction of racemic ketorolac with cyclooxygenase (COX) enzymes has been studied, the specific thermodynamic profile for the (R)-enantiomer is not available. nih.govnih.govselleckchem.com

For illustrative purposes, a hypothetical ITC data table for the binding of (R)-Ketorolac tromethamine to a target protein is presented below.

Hypothetical ITC Data for (R)-Ketorolac Tromethamine Binding to Target Protein X

This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (K_a) | 2.5 x 10^5 | M⁻¹ |

| Dissociation Constant (K_D) | 4.0 | µM |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Entropy (TΔS) | -1.2 | kcal/mol |

| Gibbs Free Energy (ΔG) | -7.3 | kcal/mol |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. youtube.com It provides detailed kinetic information by measuring the rates of association (k_on) and dissociation (k_off) of a ligand binding to a target immobilized on a sensor surface. The ratio of these rate constants (k_off/k_on) yields the equilibrium dissociation constant (K_D), which is a measure of binding affinity. youtube.com

In a typical SPR experiment, one binding partner (e.g., the target protein) is immobilized on a gold-coated sensor chip. A solution containing the other partner, the analyte (e.g., (R)-Ketorolac tromethamine), is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides the data to calculate the kinetic parameters. youtube.com This kinetic information is complementary to the thermodynamic data from ITC, offering insights into how quickly a complex forms and how long it persists.

As with ITC, a thorough search of scientific databases and literature reveals a lack of specific, publicly available Surface Plasmon Resonance data detailing the binding kinetics of (R)-Ketorolac tromethamine to any of its identified biological targets.

To demonstrate how such data would be presented, a hypothetical SPR data table is provided below.

Hypothetical SPR Data for (R)-Ketorolac Tromethamine Binding to Target Protein Y

This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.

| Parameter | Value | Unit |

| Association Rate (k_on) | 1.2 x 10^4 | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 5.8 x 10⁻² | s⁻¹ |

| Dissociation Constant (K_D) | 4.8 | µM |

Advanced Computational and Theoretical Chemistry Studies on R Ketorolac Tromethamine

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations are fundamental in understanding the intrinsic electronic properties of (R)-Ketorolac tromethamine. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of the molecule's electronic landscape, which governs its reactivity and interactions. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

DFT studies have been employed to optimize the molecular geometry of ketorolac (B1673617) and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For ketorolac, the HOMO and LUMO energies have been calculated to understand its electron-donating and accepting capabilities. researchgate.net These calculations are essential for predicting how the molecule will interact with biological targets. The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include:

Chemical Hardness (η): Resistance to deformation of the electron cloud.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

These descriptors help in comparing the reactivity of (R)-Ketorolac with its S-enantiomer and other related compounds, providing insights into its biological activity. ejbps.com

Table 1: Key Reactivity Descriptors for Ketorolac (Illustrative Data)

| Descriptor | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.91 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.43 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.48 eV | Relates to chemical reactivity and stability. |

| Chemical Hardness (η) | 2.24 eV | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | 3.68 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values presented are illustrative and based on typical DFT calculations for similar molecules. Actual values may vary depending on the specific computational method and basis set used. researchgate.net

Calculation of Spectroscopic Parameters

Theoretical calculations of spectroscopic parameters for ketorolac provide a means to validate and interpret experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Visible absorption spectra, which correspond to electronic transitions between molecular orbitals. researchgate.net The calculated absorption maxima (λmax) can be compared with experimental data to confirm the accuracy of the computational model. innovareacademics.inindianchemicalsociety.com

Vibrational frequencies calculated using DFT can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net This analysis helps in assigning specific vibrational modes to different functional groups within the molecule, providing a detailed picture of its structural dynamics.

Molecular Dynamics (MD) Simulations of Ligand-Target Systems

Molecular dynamics simulations offer a dynamic view of how (R)-Ketorolac tromethamine interacts with its biological targets over time. jyoungpharm.orgunibo.it These simulations model the movements and interactions of every atom in the system, providing insights into binding stability, conformational changes, and the energetics of binding. frontiersin.org

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations

Free Energy Perturbation (FEP) and other alchemical free energy methods are powerful computational techniques used to calculate the relative binding affinities of a series of ligands to a target protein. nih.govrutgers.edu In these calculations, one molecule is "alchemically" transformed into another in a stepwise manner, and the free energy change for this transformation is calculated. nih.gov By performing this transformation both in solution and in the protein's binding site, the relative binding free energy can be determined via a thermodynamic cycle. nih.gov

These methods are computationally intensive but can provide highly accurate predictions of binding affinity, making them valuable in lead optimization during drug discovery. chemrxiv.org The application of FEP to (R)-Ketorolac and its analogs can help in designing new derivatives with improved binding characteristics. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are built by identifying molecular descriptors that correlate with the observed activity or property.

For (R)-Ketorolac and other NSAIDs, QSAR models can be developed to predict their analgesic or anti-inflammatory activity based on a set of calculated molecular descriptors. nih.gov These descriptors can be derived from the 3D structure of the molecules and can include electronic, steric, and hydrophobic parameters. A robust QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov

Table 2: Common Descriptors in QSAR/QSPR Models

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Steric | Molecular weight, Volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP, Polar surface area | Solubility and membrane permeability |

| Topological | Connectivity indices, Shape indices | Atom connectivity and branching |

By integrating these advanced computational and theoretical chemistry approaches, a comprehensive understanding of the molecular attributes of (R)-Ketorolac tromethamine can be achieved, paving the way for the rational design of new and more effective therapeutic agents.

Development of Predictive Models for Molecular Interactions

Predictive modeling is a cornerstone of modern computational chemistry, enabling researchers to simulate and foresee how a molecule like (R)-ketorolac will interact with biological targets at an atomic level. These models are crucial for understanding its mechanism of action and for guiding the development of new therapeutic agents.

One primary approach involves molecular docking . This technique predicts the preferred orientation of a ligand when bound to a receptor. For instance, docking studies were used to model the enantiomeric selectivity of ketorolac, successfully predicting that (R)-ketorolac acts as a selective allosteric inhibitor of the GTPases Cdc42 and Rac1. nih.govnih.gov These models, generated based on DOCK9 GEF facilitated nucleotide exchange, depicted (R)-ketorolac docking near the GTPase nucleotide binding pocket, which was consistent with experimental observations of allosteric, non-competitive inhibition. nih.gov Other docking studies have focused on predicting the chiral separation of ketorolac enantiomers on chiral chromatography columns by comparing binding energies and interaction types. researchgate.net

Quantum mechanical (QM) methods , such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and reactivity. nih.gov Studies have employed DFT with the B3LYP/6-31G(d) basis set to optimize the geometry of ketorolac and its derivatives. nih.gov These calculations help determine fundamental properties like frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and thermodynamic stability, which are essential for predicting chemical reactivity and biochemical interactions. nih.gov

Another powerful predictive tool is the Quantitative Structure-Activity Relationship (QSAR) model. 2D-QSAR models have been developed to quantify the anti-inflammatory activity of ketorolac derivatives. japsonline.com By correlating structural or physicochemical descriptors with biological activity, these models can predict the potency of novel, structurally similar compounds. japsonline.com

The table below summarizes key computational models applied to study ketorolac and its derivatives.

| Modeling Technique | Target/Application | Key Findings/Predictions | Source |

| Molecular Docking | Cdc42 and Rac1 GTPases | Predicted (R)-ketorolac as a selective, allosteric inhibitor. | nih.gov |

| Molecular Docking | Prostaglandin (B15479496) H2 Synthase (5F19) | Understood binding affinity and interaction modes of ketorolac and its degradants. | nih.gov |

| Molecular Docking | AGP Chiral Column | Predicted chiral separation of (R)- and (S)-ketorolac based on binding energies. | researchgate.net |

| Quantum Mechanics (DFT) | Ketorolac & Degradation Products | Investigated thermal stability, chemical reactivity, and electronic properties. | nih.gov |

| 2D-QSAR | Cyclooxygenase-2 (COX-2) | Quantified the anti-inflammatory activity of designed ketorolac bioisosteres. | japsonline.com |

Feature Selection and Model Validation

The reliability of any predictive model hinges on rigorous feature selection and validation. In computational studies of (R)-ketorolac and related molecules, these steps ensure that the models are robust, accurate, and not a result of chance correlation.

Feature selection is the process of choosing the most relevant molecular descriptors to build a QSAR or machine learning model. For ketorolac derivatives, descriptors such as molecular weight, polar surface area, and lipophilicity have been calculated using tools like SwissADME. japsonline.com More advanced methods use software like Padel Descriptor to generate a wide range of descriptors, from which a statistically significant subset is chosen to build the predictive model. japsonline.com In broader pharmacogenomic studies, which exemplify the methodologies used, feature selection techniques can include logistic regression, ReliefF, and Random Forest (RF) to identify the most predictive variables from high-dimensional data. koreascience.kr

Model validation confirms the predictive power of the developed model. A common technique is cross-validation , where the dataset is split into training and testing sets. plos.org For instance, internal five-fold cross-validation is frequently used to assess the stability and predictive performance of a model. koreascience.krplos.org The performance of these models is judged by several statistical metrics. For a 2D-QSAR model of ketorolac derivatives, key validation parameters included the adjusted R², standard error, and p-value. japsonline.com For classification models used in predicting drug-target interactions, metrics such as concordance, sensitivity, and specificity are calculated to evaluate performance. plos.org

The table below presents statistical metrics used in validating computational models relevant to drug design.

| Validation Metric | Description | Example Application | Source |

| Adjusted R² | A measure of how well the model's predictions approximate the real data points, adjusted for the number of predictors. | 0.9022 for a 2D-QSAR model of ketorolac derivatives. | japsonline.com |

| p-value | Indicates the statistical significance of the results. | 1.301 × 10⁻⁰⁶ for a 2D-QSAR equation. | japsonline.com |

| Concordance (Accuracy) | The overall correctness of the model's predictions. | Average of 82.26% in a Random Forest model for drug-target interactions. | plos.org |

| Sensitivity (SE) | The ability of a model to correctly identify positive results (true positives). | Average of 78.50% in a Random Forest model. | plos.org |

| Specificity (SP) | The ability of a model to correctly identify negative results (true negatives). | Average of 85.37% in a Random Forest model. | plos.org |

| Area Under the Curve (AUC) | Represents the model's ability to distinguish between classes; used in ROC analysis. | Mean value of 0.761 for a stacking ensemble model in a pharmacogenomics study. | koreascience.kr |

Virtual Screening and De Novo Design Approaches for Novel Chemotypes

Building on predictive models, computational chemists employ virtual screening and de novo design to discover new molecules with desired biological activity. These approaches are essential for expanding the therapeutic potential of known scaffolds like (R)-ketorolac.

Virtual screening involves computationally screening large libraries of chemical compounds to identify those likely to bind to a biological target. researchgate.netspringernature.com This method was instrumental in the initial discovery of (R)-ketorolac's novel activity. Through a combination of high-throughput screening and computational shape homology approaches, (R)-ketorolac was identified as an inhibitor of Cdc42 and Rac1, separate from the known COX-inhibitory activity of the (S)-enantiomer. nih.govnih.govscience.gov This demonstrates the power of virtual screening to repurpose existing drugs by identifying new targets. The process often uses techniques like molecular docking to filter vast chemical libraries in a time- and cost-effective manner. researchgate.net

De novo design , on the other hand, is a computational method for generating entirely new molecular structures with desirable properties. researchgate.net Instead of screening existing compounds, algorithms build novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. researchgate.net In studies related to ketorolac, researchers have designed dozens of bioisosteres—compounds with similar physical or chemical properties—using in silico techniques. japsonline.com For example, 42 ketorolac-derived bioisosteres were designed and evaluated computationally for their potential as anti-inflammatory agents with fewer side effects. japsonline.com More advanced de novo design strategies may use a known active molecule as a core scaffold to generate highly potent new inhibitors. nih.gov The integration of artificial intelligence and reinforcement learning is further enhancing these methods, allowing for the generation of valid and synthesizable molecules with strong predicted binding affinities. mdpi.com

These computational strategies represent a shift towards rational drug design, enabling the exploration of chemical space to find novel chemotypes based on the (R)-ketorolac structure for a variety of therapeutic targets.

Analytical and Bioanalytical Methodologies for R Ketorolac Tromethamine Research

Chromatographic Enantioseparation Techniques for Research Applications

Chromatographic methods are central to the enantioselective analysis of ketorolac (B1673617), enabling the separation and quantification of the (R)- and (S)-enantiomers. akjournals.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of ketorolac. akjournals.comnih.gov This is typically achieved through direct methods employing chiral stationary phases (CSPs). eijppr.com These CSPs create a chiral environment where the two enantiomers of ketorolac form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. eijppr.com

Several types of CSPs have been successfully utilized for the resolution of ketorolac enantiomers:

Protein-based CSPs: Columns based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) have proven effective. akjournals.comnih.govhug.ch For instance, a Chiral-AGP column can resolve the enantiomers, and its second-generation versions, with α1-AGP immobilized on smaller silica (B1680970) particles, offer enhanced performance. akjournals.comresearchgate.net HSA-based CSPs have also been used, sometimes in a coupled achiral-chiral system where an initial C18 column separates ketorolac from other matrix components before the chiral separation on the HSA column. akjournals.comcapes.gov.br

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used CSPs. akjournals.comnih.gov Examples include amylose tris-(3,5-dimethylphenylcarbamate) and cellulose tris-(3-chloro-4-methylphenylcarbamate). akjournals.comnih.gov These CSPs have demonstrated high separation efficiency and broad applicability for various compounds, including ketorolac. eijppr.com

Macrocyclic Glycopeptide-based CSPs: CSPs like those based on Ristocetin A have been employed for the baseline separation of (R)-(+)- and (S)-(−)-ketorolac in plasma samples. akjournals.com

The mobile phase composition, including the type of organic modifier (e.g., isopropanol (B130326), acetonitrile), pH, and buffer concentration, is systematically optimized to achieve the best resolution and analysis time. nih.govnih.gov For example, a mobile phase of 0.1 M sodium phosphate (B84403) buffer (pH 4.5) with isopropanol (98:2, v/v) on a chiral AGP column has been shown to provide good separation. nih.gov In another study, a mobile phase of 10 mmol/L ammonium (B1175870) acetate (B1210297) (pH 5.5) and isopropanol (97:3) with a CHIRALPAK AGP column resulted in a resolution of 2.8 between the enantiomers. benthamdirect.com

Table 1: Examples of Chiral HPLC Methods for Ketorolac Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Chiral-AGP | Ammonium formate (B1220265) buffer (10 mM, pH 4.70) and acetonitrile (B52724) (gradient) | MS/MS | Quantification in human plasma | researchgate.net |

| Chiral AGP | 0.1 M Sodium phosphate buffer (pH 4.5): Isopropanol (98:2, v/v) | UV (322 nm) | Determination in pharmaceutical formulations | nih.gov |

| Cellulose (tris-3-chloro-4-methylphenylcarbamate) | Varies (Normal and reversed-phase modes) | UV (320 nm) | Enantioresolution in human plasma | nih.gov |

| Ristocetin A (Astec Chirobiotic R) | Methanol (B129727) with ammonium formate and glacial acetic acid (gradient) | UV (313 nm) | Determination in plasma | akjournals.com |

| ChiralPak AD-RH (amylose derivative) | Acetonitrile/0.1% formic acid (50:50, v/v) | MS | Simultaneous analysis with paracetamol in human plasma | hug.ch |

Chiral Gas Chromatography (GC)

Information specifically detailing the use of Chiral Gas Chromatography (GC) for the direct enantioseparation of (R)-Ketorolac tromethamine is not extensively available in the provided search results. While GC-MS is mentioned in the context of general ketorolac analysis, the focus of chiral separations for this compound heavily relies on HPLC and CE techniques. nih.gov

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of drugs, offering advantages such as high efficiency and the requirement of only small sample volumes. bohrium.comresearchgate.net In chiral CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers. bohrium.com

For the separation of ketorolac enantiomers, cyclodextrins and their derivatives are commonly used as chiral selectors. bohrium.comresearchgate.net These molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with the ketorolac enantiomers. The differential stability of these complexes leads to different electrophoretic mobilities and, consequently, separation.

A novel approach involved the synthesis of a cationic β-cyclodextrin derivative based on imidazole, which was used as a chiral selector. researchgate.netresearchgate.net The highest resolution for ketorolac enantiomers (1.46) was achieved with a background electrolyte consisting of 25 mM NaH2PO4 (pH 6.4) and 1 mM of this cationic β-cyclodextrin derivative. researchgate.net The study also successfully applied this method for the determination of ketorolac enantiomers in human plasma. researchgate.net

While CE is a promising research tool, it has seen less practical application compared to chiral HPLC. bohrium.com

Mass Spectrometry (MS) for Identification and Quantification in Research Samples

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the bioanalysis of (R)-ketorolac. researchgate.netresearcher.lifetandfonline.com It offers high selectivity and sensitivity for the quantification of the drug and its metabolites in complex biological matrices like plasma and vitreous and aqueous humor. researchgate.netresearcher.lifetandfonline.comnih.gov

A validated LC-MS/MS method for the simultaneous determination of R(+)-ketorolac and S(−)-ketorolac in human plasma has been reported. researchgate.net This method utilized a Chiral-AGP column for separation and a positive electrospray ionization (ESI+) interface with multiple reaction monitoring (MRM) for quantification. The method was validated over a concentration range of 9.36–1198.69 ng/mL for R(+)-ketorolac. researchgate.net Another study developed and validated an LC-MS/MS method to quantify ketorolac in human aqueous and vitreous humor using plasma as a surrogate matrix, with a validated concentration range of 2.5 to 5000 ng/mL. researcher.lifetandfonline.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of drug metabolites. nih.gov In the context of ketorolac, LC/ESI-MS/MS has been employed to identify and characterize its in vivo metabolites in samples from Sprague-Dawley rats. nih.gov

The study identified a total of 12 metabolites in urine, including hydroxylated and glucuronide metabolites, which were also present in plasma. nih.gov The fragmentation patterns of the protonated molecular ions ([M+H]+) of ketorolac and its metabolites, obtained through MS/MS experiments, were compared to propose the most probable structures of the metabolites. nih.gov The primary phase I metabolic pathways were identified as hydroxylation and decarbonylation, followed by phase II glucuronidation. nih.gov Online hydrogen/deuterium exchange (HDX) experiments can further support the structural characterization of these metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer (e.g., Q-TOF), provides highly accurate mass measurements of ions. nih.gov This capability is crucial for determining the elemental composition of parent drugs and their metabolites, thereby increasing the confidence in their identification. nih.gov

An LC/ESI/Q-TOF/MS/MS method was developed for the identification and structural characterization of forced degradation products of ketorolac tromethamine. nih.govresearchgate.net This technique allowed for accurate mass measurements, which, in conjunction with MS/MS fragmentation data, enabled the elucidation of the structures of nine degradation products. nih.gov Similarly, HRMS has been used in metabolomics studies to profile and characterize circulating metabolites of ketorolac. nih.gov The accurate mass data for the precursor ion of (R)-ketorolac ([M+H]+) has been reported as 256.09682 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including (R)-Ketorolac tromethamine. It provides detailed information about the carbon-hydrogen framework, allowing for the precise assignment of atoms and their connectivity within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for determining the molecular structure of (R)-Ketorolac. While 1D techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide initial information on the chemical environments of the nuclei, they can be insufficient for complex structures where signals overlap. researchgate.netweebly.com 2D NMR techniques resolve this by plotting correlations between different nuclei, providing a comprehensive map of the molecular structure. researchgate.netweebly.com

¹H NMR and ¹³C NMR: These 1D experiments identify the number and types of proton and carbon environments in the molecule. For instance, ¹H Saturation-Transfer Difference (STD-NMR) has been employed to study the binding of ketorolac to proteins like human serum albumin (HSA), identifying the specific protons of the drug that interact with the protein. mdpi.comnih.govdntb.gov.ua

COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govsdsu.edu It reveals the spin-spin coupling networks within the molecule, helping to piece together fragments of the structure by showing which protons are neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govsdsu.edu It is invaluable for assigning carbon signals, which are less sensitive and can be difficult to interpret in a 1D ¹³C spectrum alone. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). nih.govsdsu.edu HMBC is crucial for connecting the molecular fragments identified by COSY and HSQC, allowing for the complete assembly of the carbon skeleton and the assignment of quaternary carbons (carbons with no attached protons). nih.gov

Together, these techniques provide a powerful toolkit for confirming the identity and elucidating the precise three-dimensional structure of (R)-Ketorolac tromethamine. The combination of COSY, HSQC, and HMBC is frequently used to assign all proton and carbon signals in complex organic molecules. science.gov

Spectroscopic Techniques for Purity and Identity Confirmation

A variety of spectroscopic methods are employed to confirm the identity and assess the purity of (R)-Ketorolac tromethamine, ensuring it meets the required quality standards.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and reliable method used to identify Ketorolac tromethamine. gsconlinepress.com The technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. gsconlinepress.com

For Ketorolac tromethamine, IR spectroscopy can confirm the presence of key functional groups such as the carboxylic acid, amide, and benzoyl groups. The spectrum of pure ketorolac is compared against a reference standard to confirm its identity. researchgate.net Furthermore, Fourier Transform Infrared (FTIR) spectroscopy is widely used to study the compatibility of the drug with excipients in pharmaceutical formulations by detecting any changes in the characteristic peaks of the drug that might indicate a chemical interaction. researchgate.netijsrtjournal.com

| Technique | Application for (R)-Ketorolac Tromethamine | Key Findings |

| Infrared (IR) Spectroscopy | Identification of the compound and detection of potential interactions between the drug and formulation excipients. gsconlinepress.comijsrtjournal.com | The IR spectrum serves as a unique fingerprint for Ketorolac tromethamine. gsconlinepress.com Specific peaks confirm the presence of its characteristic functional groups. srce.hr |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary quantitative method for determining the concentration and purity of Ketorolac tromethamine in bulk drug and pharmaceutical dosage forms. ijaresm.comjocpr.com The method is based on the principle that the molecule absorbs UV light at a specific wavelength.

Ketorolac tromethamine exhibits a characteristic maximum absorbance (λmax) at approximately 322-323 nm in solvents like phosphate buffer and distilled water. gsconlinepress.comijsrtjournal.comijbpas.com According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution. This linear relationship is established by creating a standard calibration curve from solutions of known concentrations. ijsrtjournal.comjocpr.com The method is valued for its simplicity, speed, and accuracy in routine quality control assays. ijaresm.com

| Solvent | Reported λmax (nm) | Concentration Range for Linearity (µg/mL) | Correlation Coefficient (r²) | Reference |

| Phosphate Buffer (pH 6.8) | 323 | 2 - 15 | 0.9941 | ijsrtjournal.com |

| Water | 322 | 7 - 13 | 0.999 | ijbpas.com |

| Acidic Methanol | 316 | 2.5 - 15 | 0.9999 | jocpr.com |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

As a chiral molecule, the stereochemical identity of (R)-Ketorolac is a critical quality attribute. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for confirming the specific enantiomeric form.

Preclinical in Vitro Mechanistic Investigations of R Ketorolac Tromethamine

Cellular Assays for Target Pathway Modulation